2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide
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Overview
Description
2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloroacetamide group linked to a phenyl ring, which is further connected to a piperidine ring with a hydroxymethyl substituent. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroacetamide with formaldehyde to form 2-chloro-N-(hydroxymethyl)acetamide . This intermediate can then be further reacted with a phenylpiperidine derivative under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activities or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A simpler derivative with similar functional groups but lacking the phenylpiperidine moiety.
N-(Chloroacetyl)methanolamine: Another related compound with a hydroxymethyl group and a chloroacetamide moiety.
Uniqueness
2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide stands out due to its complex structure, which combines multiple functional groups, making it a versatile molecule for various applications. Its unique combination of a chloroacetamide group, a phenyl ring, and a piperidine ring with a hydroxymethyl substituent provides distinct chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-8-14(20)17-13-5-1-4-12(7-13)15(21)18-6-2-3-11(9-18)10-19/h1,4-5,7,11,19H,2-3,6,8-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMGCXSKJDTAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CCl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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